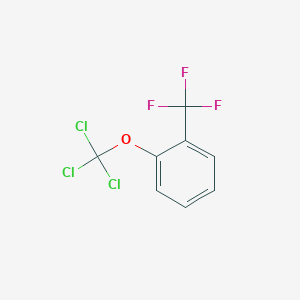

1-(Trichloromethoxy)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(trichloromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3O/c9-8(10,11)15-6-4-2-1-3-5(6)7(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAHTZRBDLTTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230193 | |

| Record name | Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404194-96-2 | |

| Record name | Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

- Starting materials: Partially fluorinated and chlorinated xylenes with mixed side chains (fluorinated and chlorinated methyl groups).

- Catalyst: Halogen transfer catalysts such as antimony pentachloride (SbCl5), iron trichloride (FeCl3), titanium tetrachloride (TiCl4), or aluminum chloride (AlCl3).

- Promoters: Metal chlorides (e.g., sodium chloride, potassium chloride) or hydrogen chloride (HCl) to enhance catalyst activity.

- Conditions: Temperature range 0–170°C (preferably 40–80°C), pressure 1–50 bar (preferably 10–30 bar), optionally solvent-free or using solvents like carbon disulfide or nitrobenzene.

Process Details

- The xylenes and catalyst (with promoter if used) are introduced into a reaction vessel or autoclave.

- The mixture is heated to the target temperature and stirred under controlled pressure.

- The halogen transfer catalyst facilitates the replacement of chlorine atoms by fluorine atoms or vice versa, yielding the desired trichloromethyl-trifluoromethylbenzene derivatives.

- After reaction completion, the catalyst is removed by hydrolysis or filtration.

- The product is isolated by fractional distillation and purified.

Advantages

- The process tolerates mixtures of different partially chlorinated and fluorinated xylenes.

- By-products from other reactions can be converted into valuable trichloromethyl-trifluoromethyl-benzenes.

- Catalyst and promoter amounts can be optimized for yield and selectivity.

Typical Catalyst and Promoter Usage

| Component | Amount (wt%) | Notes |

|---|---|---|

| Antimony pentachloride (SbCl5) | 0.1–1% (preferably 0.25–0.75%) | Catalyst for halogen transfer |

| Promoter (HCl, NaCl, KCl) | Equivalent molar ratio to catalyst | Enhances catalyst activity |

Reaction Conditions Summary

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 0–170°C | 40–80°C |

| Pressure | 1–50 bar | 10–30 bar |

| Solvent | Optional | Carbon disulfide, nitrobenzene or none |

Preparation via Chlorination and Fluorination Steps

Another approach is a two-step process involving:

- Step 1: Chlorination of benzene derivatives (e.g., anisole and 4-chlorobenzotrifluoride) under UV light with chlorine gas flow at 90–100°C to form trichloromethoxy intermediates.

- Step 2: Conversion of trichloromethoxy intermediates to trifluoromethoxy derivatives using anhydrous hydrogen fluoride (HF) at 80°C under pressure (30–35 kg/cm²).

This method is detailed in patent WO2016125185A2.

Step 1: Chlorination

- Reactants: Anisole, radical initiator, 4-chlorobenzotrifluoride.

- Conditions: 90–100°C, 4–5 hours, UV illumination, chlorine gas flow (~15–20 LPH).

- Outcome: Crude trichloromethoxy benzene intermediate.

Step 2: Fluorination

- Reactants: Crude trichloromethoxy benzene, anhydrous HF.

- Conditions: 80°C, 4–6 hours, autoclave with pressure up to 30–35 kg/cm².

- By-product: Hydrochloric acid (HCl) generated and vented.

- Purification: Distillation at atmospheric pressure to isolate pure trifluoromethoxy benzene.

Reaction Data Summary

| Step | Reactants | Conditions | Product Yield/Notes |

|---|---|---|---|

| Chlorination | Anisole, 4-chlorobenzotrifluoride, Cl2, UV | 90–100°C, 4–5 hrs, chlorine flow | Crude trichloromethoxy benzene (296 g crude) |

| Fluorination | Trichloromethoxy benzene, anhydrous HF | 80°C, 4–6 hrs, 30–35 kg/cm² pressure | Pure trifluoromethoxy benzene (~120 g initial cut) |

Research Findings and Practical Notes

- The halogen transfer catalyst is critical for selective halogen exchange and high yields.

- Promoters such as hydrogen chloride improve catalyst efficiency by forming complex anions.

- Reaction temperature and pressure must be carefully controlled to avoid decomposition or side reactions.

- The process is scalable and adaptable to different starting materials, including by-products from related syntheses.

- The described methods are supported by extensive patent literature and industrial practice, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(Trichloromethoxy)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trichloromethoxy or trifluoromethyl groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1-(Trichloromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(trichloromethoxy)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The trichloromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and overall behavior in different environments .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen-Substituted Derivatives

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (C₉H₈BrF₃O) Structure: Bromoethoxy (-OCH₂CH₂Br) at position 1, -CF₃ at position 2. Molecular Weight: 269.06 g/mol. This compound’s applications may include intermediates in pharmaceuticals or agrochemicals due to its reactivity in nucleophilic substitutions .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (C₇H₃BrClF₃O)

- Structure : Bromo, chloro, and trifluoromethoxy (-OCF₃) groups at positions 1, 2, and 4.

- Molecular Weight : 275.45 g/mol.

- Comparison : The trifluoromethoxy group is less electron-withdrawing than trichloromethoxy (-OCCl₃), reducing electrophilicity. The presence of multiple halogens (Br, Cl) enhances stability but may increase toxicity .

Functional Group Variants

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene (C₉H₆F₃NO) Structure: Isocyanato (-CH₂NCO) at position 1, -CF₃ at position 2. Reactivity: The isocyanato group is highly electrophilic, enabling participation in click chemistry or polymer synthesis, unlike the trichloromethoxy group, which is more inert but a better leaving group .

1-(ISOthiocyanatomethyl)-2-(trifluoromethyl)benzene (Compound 36)

- Structure : Isothiocyanato (-CH₂NCS) at position 1, -CF₃ at position 2.

- Synthesis : Obtained in 99% purity via reaction of 2-(trifluoromethyl)benzylamine with thiophosgene. The isothiocyanato group’s polarity contrasts with the trichloromethoxy group’s hydrophobicity, affecting solubility and biological activity .

Physicochemical Properties

Notes:

- The trichloromethoxy group’s steric bulk and electron-withdrawing nature reduce solubility in polar solvents compared to methoxy or ethoxy derivatives.

Reactivity in Substitution Reactions

- This compound : The -OCCl₃ group is a superior leaving group compared to -CF₃ or -OCH₃, favoring nucleophilic aromatic substitution. This property is valuable in synthesizing agrochemicals or pharmaceuticals .

- 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene : Reacts with amines or thiols in click reactions, useful in polymer chemistry or bioconjugation .

Biological Activity

1-(Trichloromethoxy)-2-(trifluoromethyl)benzene is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a trichloromethoxy group attached to a benzene ring. Its molecular formula is C8Cl3F3O, and it has a molecular weight of approximately 257.4 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence its biological activity.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. It is hypothesized that this compound may interact with the cytochrome P450 enzyme family, which plays a crucial role in drug metabolism and the biotransformation of xenobiotics .

Potential Targets

- Cytochrome P450 Enzymes : These enzymes are responsible for the oxidation of organic substances, potentially leading to altered pharmacokinetics of co-administered drugs.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for various biochemical pathways, resulting in altered cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Interaction : It may modulate the activity of enzymes involved in metabolic processes, impacting drug metabolism and efficacy.

Case Studies

Several studies have evaluated the biological effects of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

-

Antimicrobial Studies : The compound was tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL

Discussion

The biological activity of this compound suggests that it has significant potential as a therapeutic agent. Its interaction with cytochrome P450 enzymes may lead to both beneficial effects in drug metabolism and potential toxicity due to altered pharmacokinetics.

Further research is warranted to fully elucidate its mechanisms of action, optimize its therapeutic profiles, and assess its safety in vivo. The ongoing exploration of trifluoromethyl-containing compounds continues to reveal their importance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Trichloromethoxy)-2-(trifluoromethyl)benzene, and what reaction conditions optimize yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, introducing the trichloromethoxy group to a fluorinated benzene derivative using a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO under inert conditions . Purification is achieved via recrystallization or column chromatography. Optimization involves adjusting reaction temperature (60–80°C) and stoichiometric ratios of reagents to minimize side products.

Q. How can researchers safely handle this compound given its hazardous properties?

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential toxicity. Waste disposal must comply with local regulations, as improper handling may release harmful chlorinated byproducts. Refer to guidelines in "Prudent Practices in the Laboratory" (National Academies Press) for spill management and emergency procedures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Characterization Methods :

- NMR : ¹⁹F NMR identifies trifluoromethyl group environments (~-60 to -70 ppm for CF₃). ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (263.5 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at 1100–1200 cm⁻¹ (C-O-C stretch) and 1250–1350 cm⁻¹ (C-F stretch) validate functional groups .

Q. How does the substitution pattern on the benzene ring influence the compound’s reactivity?

- Structural Analysis : The ortho-trifluoromethyl group exerts strong electron-withdrawing effects, stabilizing intermediates in electrophilic substitution. The trichloromethoxy group at the para position enhances steric hindrance, slowing down nucleophilic attacks. Comparative studies with analogs (e.g., 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene) show reactivity differences due to halogen electronegativity and steric effects .

Advanced Research Questions

Q. What computational tools can predict reaction pathways for synthesizing derivatives of this compound?

- AI-Driven Retrosynthesis : Platforms like Pistachio and Reaxys leverage reaction databases to propose feasible routes. For example, introducing allyl or nitro groups at specific positions can be modeled using density functional theory (DFT) to assess activation energies and regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses of studies (e.g., antimicrobial IC₅₀ values) should control for solvent effects (DMSO vs. aqueous buffers) and validate target interactions via crystallography or molecular docking .

Q. What strategies optimize catalytic systems for cross-coupling reactions involving this compound?

- Catalytic Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings require ligand tuning (e.g., bulky phosphines) to prevent deactivation by electron-withdrawing groups. Solvent polarity (THF vs. toluene) and microwave-assisted heating (100–120°C) improve yields in Buchwald-Hartwig aminations .

Q. How do environmental factors affect the compound’s stability in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.